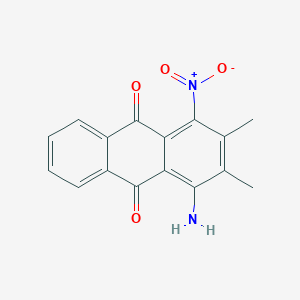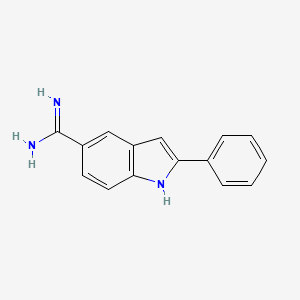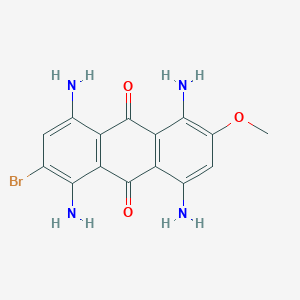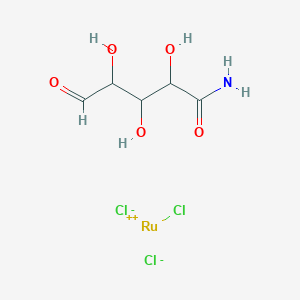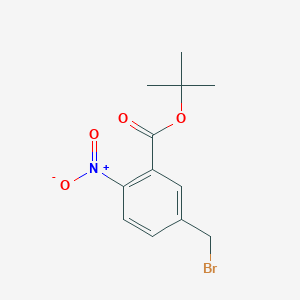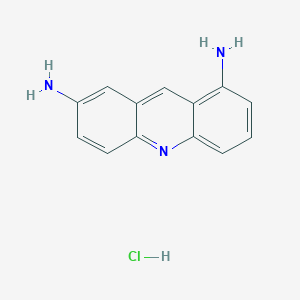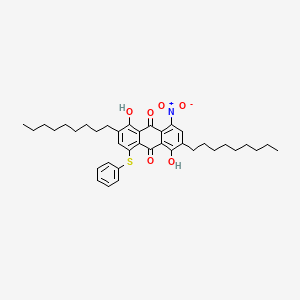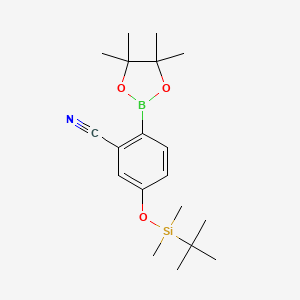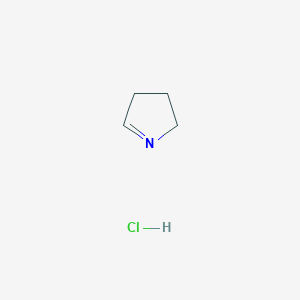
3,4-Dihydro-2H-pyrrolehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-pyrrolehydrochloride is a heterocyclic organic compound with the molecular formula C4H8ClN. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-pyrrolehydrochloride typically involves the reduction of pyrrole derivatives. One common method is the catalytic hydrogenation of pyrrole in the presence of hydrochloric acid, which yields this compound . Another approach involves the reduction of pyrrole using sodium borohydride (NaBH4) in an acidic medium .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) is common in these processes to facilitate the hydrogenation reaction .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-2H-pyrrolehydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrrole or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrrole and its derivatives.
Reduction: Saturated amines.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
3,4-Dihydro-2H-pyrrolehydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-pyrrolehydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to bioactive compounds that modulate enzyme activity, receptor binding, and signal transduction pathways . The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: The parent compound, which is more aromatic and less reactive.
2,5-Dihydro-1H-pyrrole: Another dihydropyrrole derivative with different reactivity and applications.
3,4-Dihydro-2H-pyran: A structurally similar compound with an oxygen atom instead of nitrogen, used in different chemical contexts.
Uniqueness
3,4-Dihydro-2H-pyrrolehydrochloride is unique due to its specific reactivity profile, which allows it to participate in a variety of chemical reactions. Its ability to serve as an intermediate in the synthesis of diverse organic compounds makes it particularly valuable in both research and industrial applications .
Properties
Molecular Formula |
C4H8ClN |
|---|---|
Molecular Weight |
105.56 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrrole;hydrochloride |
InChI |
InChI=1S/C4H7N.ClH/c1-2-4-5-3-1;/h3H,1-2,4H2;1H |
InChI Key |
FQHKVJXHFTZBOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=NC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


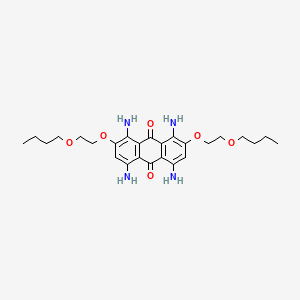

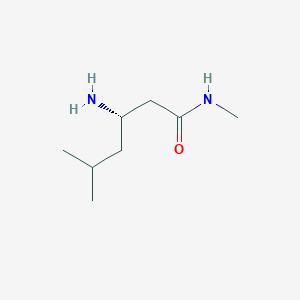
![2-[[4-Anilino-6-(carboxymethylamino)-1,3,5-triazin-2-yl]amino]acetic acid](/img/structure/B13142323.png)

